

# Structural and Electronic Properties: A Comparative Overview

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## Compound of Interest

Compound Name: Titanium(II) oxide

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Density Functional Theory (DFT) is a powerful computational methodology for investigating the properties of materials at the atomic scale.[1][2] Numerous DFT studies have been conducted on  $\text{TiO}_2$ ,  $\text{ZrO}_2$ , and  $\text{HfO}_2$  to predict their structural parameters, stability, and electronic behavior. While Ti, Zr, and Hf belong to the same group in the periodic table, leading to chemical similarities, their oxides exhibit distinct characteristics.[3][4]

$\text{ZrO}_2$  and  $\text{HfO}_2$  share very similar structural and vibrational properties, a consequence of the well-known chemical similarity between zirconium and hafnium.[5] However, subtle differences in their electronic structure lead to different solid-state properties, such as thermodynamic stability when interfaced with silicon, making  $\text{HfO}_2$  a more suitable candidate for high- $\kappa$  gate dielectrics in modern electronics.[5]  $\text{TiO}_2$ , while also a high- $\kappa$  dielectric, is more widely known for its semiconducting and photocatalytic properties.

## Table 1: Comparative Structural Properties of $\text{MO}_2$ (M = Ti, Zr, Hf)

The table below summarizes key structural parameters for different phases of  $\text{TiO}_2$ ,  $\text{ZrO}_2$ , and  $\text{HfO}_2$  as calculated by DFT. Note that lattice parameters can vary depending on the specific exchange-correlation functional used in the calculation.

Oxide	Phase	a (Å)	b (Å)	c (Å)	$\beta$ (°)	M-O Bond Length (Å)	O-M-O Angle (°)	Reference
TiO <sub>2</sub>	Anatase	3.785	3.785	9.514	90	-	-	[1]
ZrO <sub>2</sub>	Monoclinic (m)	5.17	5.21	5.31	99.2	-	-	[6]
	Tetragonal (t)	3.64	3.64	5.27	90	-	-	[7]
	Cubic (c)	5.09	5.09	5.09	90	-	-	[7]
Molecule (C <sub>2v</sub> )	-	-	-	-	1.7710	108.11	[4]	
HfO <sub>2</sub>	Monoclinic (m)	5.068	5.135	5.292	90	2.04, 2.15, 2.27	-	[8]
	Orthorhombic (o)	5.231	5.008	5.052	90	2.05, 2.14	-	[8]
	Cubic (c)	5.062	5.062	5.062	90	2.20	-	[8]
Molecule (C <sub>2v</sub> )	-	-	-	-	1.7764	107.51	[4]	

**Table 2: Comparative Electronic Properties of MO<sub>2</sub> (M = Ti, Zr, Hf)**

The electronic band gap is a critical parameter determining the optical and electrical properties of these oxides. DFT calculations, particularly with standard functionals like the Generalized Gradient Approximation (GGA), are known to underestimate the band gap.[2] Hybrid

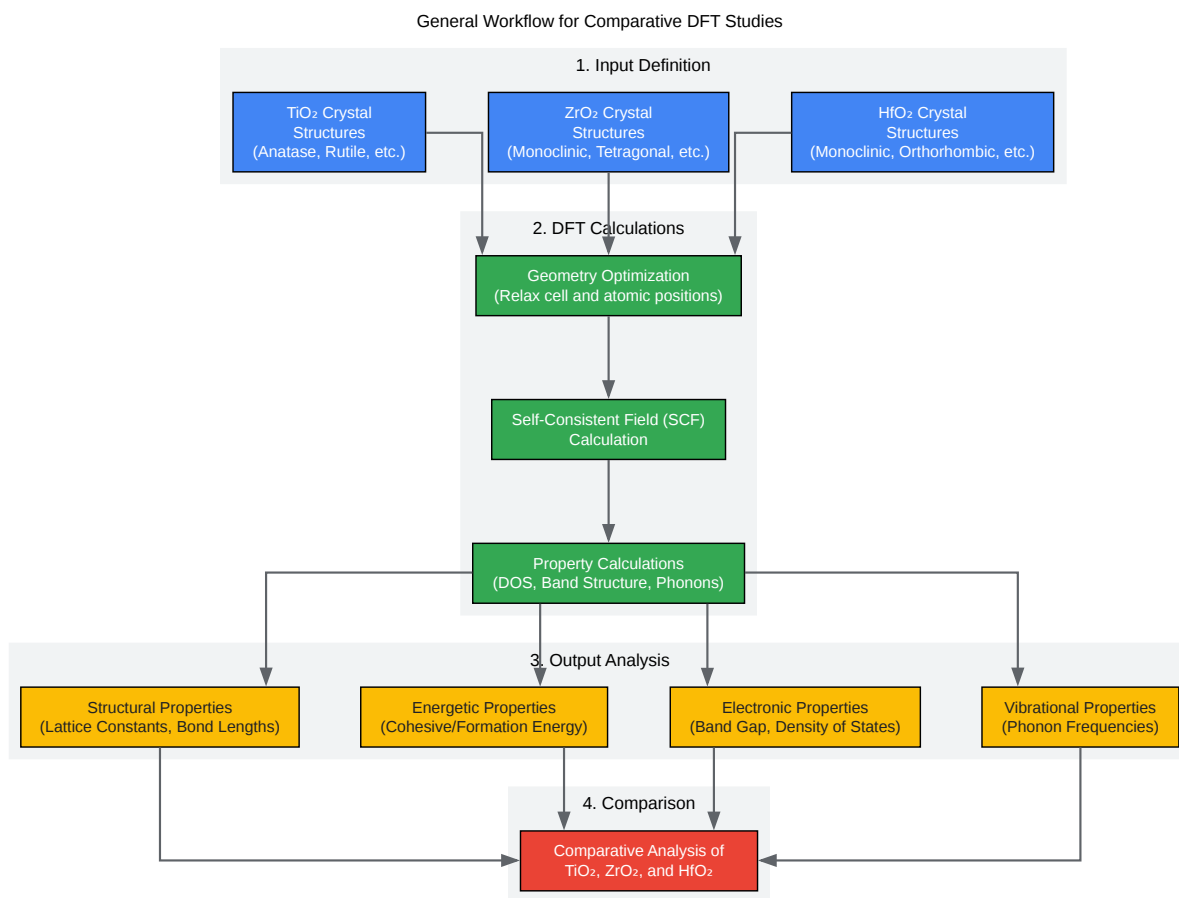
functionals (e.g., HSE06) or more advanced methods like GW approximation provide results in better agreement with experimental values.[9]

Oxide	Phase	DFT Functional	Calculated Band Gap (eV)	Experimental Band Gap (eV)	Reference
TiO <sub>2</sub>	Anatase	-	-	3.2	[10]
Rutile	GGA	~2.0	3.0	[9]	
Rutile	HSE06	~3.1	3.0	[9]	
Rutile	GW	~3.4	3.0	[9]	
ZrO <sub>2</sub>	Monoclinic (m)	GGA	~3.8	5.8	[9]
Monoclinic (m)	HSE06	~5.4	5.8	[9]	
Monoclinic (m)	GW	~5.8	5.8	[9]	
Tetragonal (t)	-	-	3.7	[10]	
HfO <sub>2</sub>	Monoclinic (m)	GGA	3.65	5.7	[8]
Monoclinic (m)	GGA+U	-	-	[11]	
Monoclinic (m)	HSE06	~5.6	5.9	[9]	
Monoclinic (m)	GW	~6.0	5.9	[9]	
Cubic (c)	PBE-GGA	4.753	-	[8]	

## Experimental and Computational Protocols

The data presented in this guide are derived from first-principles calculations based on DFT. A typical workflow for such a comparative study is illustrated in the diagram below.

## General Computational Workflow



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